molecular formula C5H9NO B14454442 O-Cyclopent-2-en-1-ylhydroxylamine CAS No. 76029-45-3

O-Cyclopent-2-en-1-ylhydroxylamine

Cat. No.: B14454442
CAS No.: 76029-45-3
M. Wt: 99.13 g/mol
InChI Key: PXRMSCGNMHFTDO-UHFFFAOYSA-N
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Description

O-Cyclopent-2-en-1-ylhydroxylamine is a chemical compound with the molecular formula C5H9NO. It is a hydroxylamine derivative, characterized by the presence of a cyclopentene ring attached to a hydroxylamine group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Cyclopent-2-en-1-ylhydroxylamine typically involves the reaction of cyclopent-2-en-1-ol with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:

Cyclopent-2-en-1-ol+HydroxylamineThis compound\text{Cyclopent-2-en-1-ol} + \text{Hydroxylamine} \rightarrow \text{this compound} Cyclopent-2-en-1-ol+Hydroxylamine→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

O-Cyclopent-2-en-1-ylhydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

O-Cyclopent-2-en-1-ylhydroxylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of O-Cyclopent-2-en-1-ylhydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, participating in reactions with electrophilic centers in biomolecules. This can lead to the formation of covalent bonds, altering the function of the target molecules. The compound may also undergo redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopent-2-en-1-ylamine: Similar structure but lacks the hydroxylamine group.

    Cyclopent-2-en-1-ol: Precursor in the synthesis of O-Cyclopent-2-en-1-ylhydroxylamine.

    Hydroxylamine: Basic structure without the cyclopentene ring.

Uniqueness

This compound is unique due to the presence of both a cyclopentene ring and a hydroxylamine group. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

76029-45-3

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

O-cyclopent-2-en-1-ylhydroxylamine

InChI

InChI=1S/C5H9NO/c6-7-5-3-1-2-4-5/h1,3,5H,2,4,6H2

InChI Key

PXRMSCGNMHFTDO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C1)ON

Origin of Product

United States

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